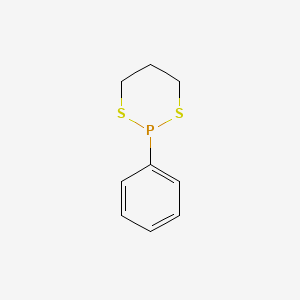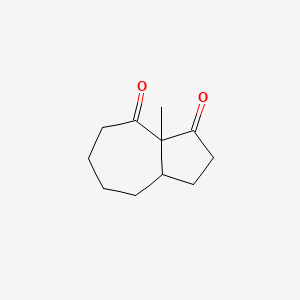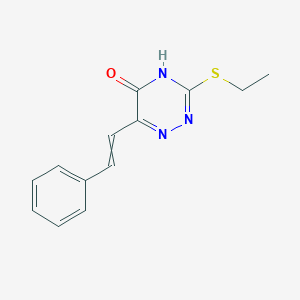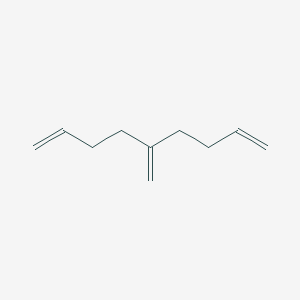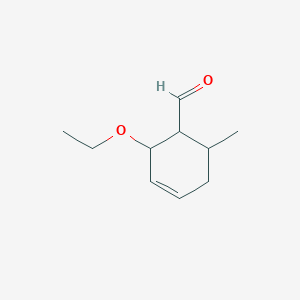
2,4',5-Trichloro-3'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C13H9Cl3. It is a derivative of biphenyl, where three chlorine atoms and one methyl group are substituted at specific positions on the biphenyl structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl typically involves the chlorination of 3’-methyl-1,1’-biphenyl. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of chlorinating agents like sulfuryl chloride or thionyl chloride. These methods can offer better control over the reaction conditions and yield higher purity products. The process typically involves multiple steps, including purification and isolation of the final product .
化学反应分析
Types of Reactions
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated biphenyl oxides.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce less chlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives .
科学研究应用
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
作用机制
The mechanism of action of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and other metabolites that may cause cellular damage .
相似化合物的比较
Similar Compounds
2,4’,5-Trichlorobiphenyl: Similar in structure but lacks the methyl group.
2,3’,5-Trichlorobiphenyl: Differently substituted chlorinated biphenyl.
2,2’,5-Trichlorobiphenyl: Another chlorinated biphenyl with different substitution patterns.
Uniqueness
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect its interaction with enzymes and receptors, making it a valuable compound for studying the effects of structural variations on the behavior of chlorinated biphenyls .
属性
CAS 编号 |
59403-62-2 |
|---|---|
分子式 |
C13H9Cl3 |
分子量 |
271.6 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(4-chloro-3-methylphenyl)benzene |
InChI |
InChI=1S/C13H9Cl3/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7H,1H3 |
InChI 键 |
UWMMHFVWBNDGSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)

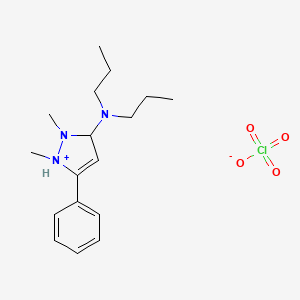
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
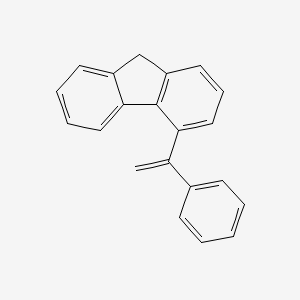
![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)

